Synthesis of n-Octylphosphonic Acid: A Technical Guide for Researchers
Synthesis of n-Octylphosphonic Acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, n-octylphosphonic acid (OPA) is a valuable organophosphorus compound with applications ranging from surface modification and corrosion inhibition to the synthesis of novel chemical entities.[1][2][3] This technical guide provides an in-depth overview of the synthesis of n-octylphosphonic acid, focusing on a prevalent and reliable method, detailed experimental protocols, and key characterization data.
Physicochemical Properties of n-Octylphosphonic Acid
n-Octylphosphonic acid is a white to off-white solid at room temperature.[1][4] Its amphiphilic nature, stemming from a polar phosphonic acid head and a nonpolar octyl tail, is central to its function as a surfactant and its ability to form self-assembled monolayers (SAMs) on various surfaces.[1][2]
| Property | Value | References |
| CAS Number | 4724-48-5 | [1][5] |
| Molecular Formula | C₈H₁₉O₃P | [5] |
| Molecular Weight | 194.21 g/mol | [5] |
| Melting Point | 93-102 °C | [1] |
| Appearance | White to off-white solid/powder | [1][4] |
| Solubility | Soluble in methanol, limited solubility in water | [1] |
Synthetic Routes
While multiple synthetic pathways to n-octylphosphonic acid exist, a widely employed and well-documented method involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.[1][6][7] This approach is favored for its use of readily available starting materials and generally good yields.[6]
An alternative route involves the addition of hypophosphorous acid to an alkene, followed by oxidation.[6] However, this method can be more expensive and may produce byproducts, making it less suitable for large-scale production.[6]
Experimental Protocol: Michaelis-Arbuzov Reaction and Hydrolysis
This section details the experimental procedure for the synthesis of n-octylphosphonic acid starting from 1-bromooctane (B94149) and triethyl phosphite (B83602).
Step 1: Synthesis of Diethyl Octylphosphonate (Michaelis-Arbuzov Reaction)
The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond.[7][8][9] It involves the reaction of a trialkyl phosphite with an alkyl halide.[10]
Reaction: C₈H₁₇Br + P(OC₂H₅)₃ → C₈H₁₇PO(OC₂H₅)₂ + C₂H₅Br
Procedure:
-
In a reaction kettle, combine 1-bromooctane and triethyl phosphite. The molar ratio of phosphite to bromide can be optimized, with some procedures using an excess of the phosphite.[6]
-
Heat the reaction mixture to 185-195 °C and maintain this temperature for 4-6 hours.[6] During this time, bromoethane (B45996) is formed as a byproduct and can be collected.[6]
-
After the incubation period, cool the reactor to 75-85 °C.[6]
-
The crude diethyl octylphosphonate is then purified by vacuum distillation at 185-195 °C to yield the finished product.[6] This step is crucial for removing any unreacted starting materials and byproducts.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Reaction Temperature | 185-195 °C | [6] |
| Reaction Time | 4-6 hours | [6] |
| Yield | Up to 90% | [6] |
| Purity | Up to 99% |[6] |
Step 2: Hydrolysis of Diethyl Octylphosphonate to n-Octylphosphonic Acid
The hydrolysis of the phosphonate ester is typically carried out under acidic conditions to cleave the ethyl groups, yielding the desired phosphonic acid.[6][11][12]
Reaction: C₈H₁₇PO(OC₂H₅)₂ + 2H₂O --(H⁺)--> C₈H₁₇PO(OH)₂ + 2C₂H₅OH
Procedure:
-
To a reaction kettle, add the purified diethyl octylphosphonate and concentrated hydrochloric acid.[6]
-
Slowly add 98% sulfuric acid dropwise while continuously stirring.[6] The use of a mixed acid catalyst (hydrochloric and sulfuric acid) ensures a more thorough hydrolysis of the ester.[6]
-
After the complete addition of sulfuric acid, raise the temperature to 115-118 °C and maintain it for 25-35 hours.[6]
-
Allow the reaction mixture to cool naturally to 55-65 °C before discharging it from the reactor.[6]
-
Further cool the mixture to 25-35 °C and let it stand for at least 12 hours to allow for the precipitation of the crude n-octylphosphonic acid.[6]
-
Separate the crude product by centrifugal separation.[6]
Step 3: Purification by Recrystallization
To obtain high-purity n-octylphosphonic acid, the crude product is purified by recrystallization.
Procedure:
-
Transfer the crude n-octylphosphonic acid to a recrystallization reactor.
-
Add n-heptane (approximately 0.9 times the mass of the solid) and heat to 70 °C for 1 hour.[6]
-
Cool the mixture to 52 °C and then further to 30 °C, allowing it to stand for over 12 hours to facilitate crystallization.[6]
-
Collect the solid by centrifugation.[6]
-
Repeat the recrystallization step one more time to obtain the final n-octylphosphonic acid product.[6]
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Hydrolysis Temperature | 115-118 °C | [6] |
| Hydrolysis Time | 25-35 hours | [6] |
| Final Product Yield | ~82% | [6] |
| Final Product Purity | >99% |[6] |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages of the n-octylphosphonic acid synthesis process.
Caption: Workflow for the synthesis of n-octylphosphonic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. strem.com [strem.com]
- 5. Octylphosphonic acid | C8H19O3P | CID 78452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105503944A - Method for preparing n-octylphosphonic acid - Google Patents [patents.google.com]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
